Isopropyl 3-cyanobenzoate
Overview
Description
Isopropyl 3-cyanobenzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropyl alcohol and a cyano group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 3-cyanobenzoate can be synthesized through the esterification of 3-cyanobenzoic acid with isopropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The cyano group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-cyanobenzoic acid.
Reduction: Isopropyl 3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Isopropyl 3-cyanobenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: It is explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl 3-cyanobenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active 3-cyanobenzoic acid, which can further interact with cellular pathways.
Comparison with Similar Compounds
Methyl 3-cyanobenzoate: Similar structure but with a methyl ester group instead of isopropyl.
Ethyl 3-cyanobenzoate: Similar structure but with an ethyl ester group.
Propyl 3-cyanobenzoate: Similar structure but with a propyl ester group.
Uniqueness: Isopropyl 3-cyanobenzoate is unique due to the presence of the isopropyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The isopropyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
propan-2-yl 3-cyanobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(2)14-11(13)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOAZNBHBMMUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625030 | |
Record name | Propan-2-yl 3-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110893-37-3 | |
Record name | Propan-2-yl 3-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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